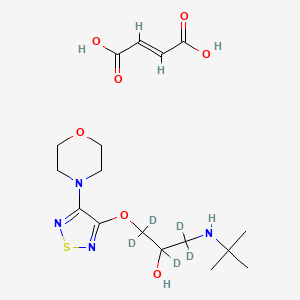
rac Timolol-d5 (maleate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Timolol-d5 (maleate): is a deuterated form of Timolol maleate, a non-selective beta-adrenergic receptor blocker. It is primarily used in scientific research as a stable isotope-labeled compound. Timolol maleate is known for its applications in treating conditions such as hypertension, angina pectoris, myocardial infarction, and glaucoma by reducing intraocular pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Timolol-d5 (maleate) involves the incorporation of deuterium atoms into the Timolol molecule. The process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the Timolol molecule. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents.
Formation of Maleate Salt: The deuterated Timolol is then reacted with maleic acid to form the maleate salt. .
Industrial Production Methods: Industrial production of rac Timolol-d5 (maleate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration using industrial reactors and deuterium sources.
Purification: The deuterated product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Salt Formation: The purified deuterated Timolol is then reacted with maleic acid to form the maleate salt, followed by further purification and quality control
Chemical Reactions Analysis
Types of Reactions: rac Timolol-d5 (maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled temperature and pH conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
rac Timolol-d5 (maleate) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in chemical reactions and studies.
Biology: Employed in biological studies to investigate metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and action.
Industry: Applied in the development and testing of new pharmaceuticals and therapeutic agents .
Mechanism of Action
rac Timolol-d5 (maleate) exerts its effects by blocking beta-adrenergic receptors. The mechanism involves:
Beta-Adrenergic Receptor Blockade: The compound competes with adrenergic neurotransmitters for binding to beta-adrenergic receptors in the heart and vascular smooth muscle.
Reduction of Intraocular Pressure: By blocking beta-adrenergic receptors, the compound reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure.
Cardiovascular Effects: The blockade of beta-adrenergic receptors leads to decreased heart rate and blood pressure, making it effective in treating hypertension and angina .
Comparison with Similar Compounds
rac Timolol-d5 (maleate) is compared with other similar compounds, such as:
Timolol Maleate: The non-deuterated form, which has similar pharmacological effects but lacks the stable isotope labeling.
Propranolol: Another non-selective beta-adrenergic blocker used for similar therapeutic purposes.
Atenolol: A selective beta-1 adrenergic blocker with different selectivity and pharmacokinetic properties
Uniqueness: The uniqueness of rac Timolol-d5 (maleate) lies in its deuterium labeling, which provides advantages in tracing and quantification studies, as well as potential differences in pharmacokinetic and metabolic profiles compared to non-deuterated compounds .
Properties
Molecular Formula |
C17H28N4O7S |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(tert-butylamino)-1,1,2,3,3-pentadeuterio-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i8D2,9D2,10D; |
InChI Key |
WLRMANUAADYWEA-KGRYIKHZSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=NSN=C1N2CCOCC2)O)NC(C)(C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)
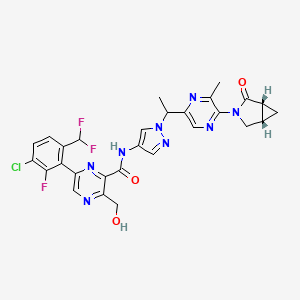
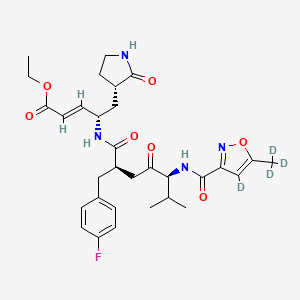
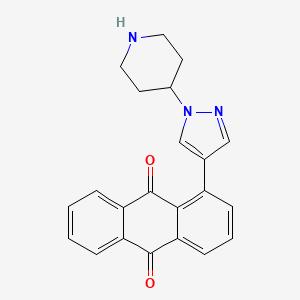
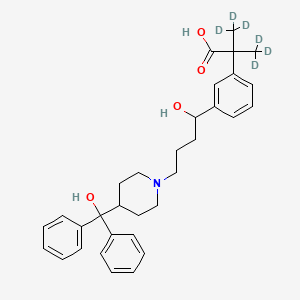
![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)
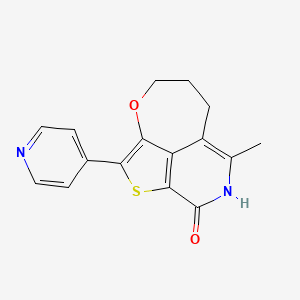

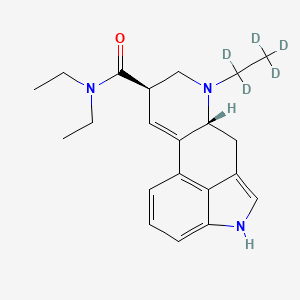
![dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate](/img/structure/B12418031.png)
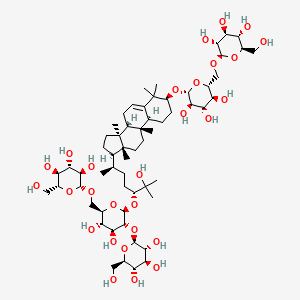
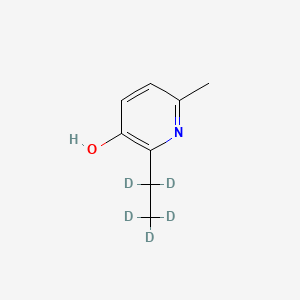
![6,7-Dimethyl-1'-[(7-Methyl-1h-Indazol-5-Yl)carbonyl]spiro[chromene-2,4'-Piperidin]-4(3h)-One](/img/structure/B12418048.png)

